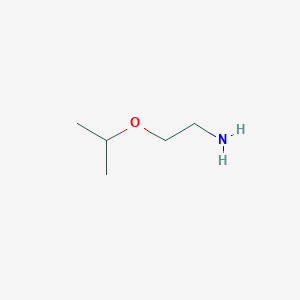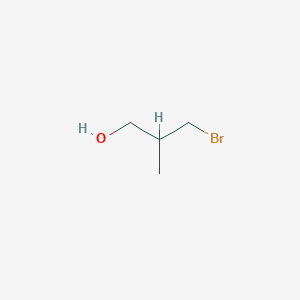
N,4,4-Trimethylcyclohexanamine
概要
説明
N,4,4-Trimethylcyclohexanamine is a chemical compound with the molecular formula C9H19N . It is also known by other synonyms such as N,4,4-trimethylcyclohexan-1-amine .
Molecular Structure Analysis
The molecular structure of N,4,4-Trimethylcyclohexanamine is represented by the InChI code: InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3 . The compound has a molecular weight of 141.25 g/mol .Physical And Chemical Properties Analysis
N,4,4-Trimethylcyclohexanamine has a molecular weight of 141.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 141.151749610 g/mol . The topological polar surface area of the compound is 12 Ų . The heavy atom count of the compound is 10 .科学的研究の応用
Analytical Characterization and Detection
Identification and Analysis : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, through various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. They developed a method for determining these compounds in biological matrices such as blood and urine (De Paoli et al., 2013).
Metabolism and Detection : Sauer et al. (2008) studied the metabolism and detection of N-(1-phenylcyclohexyl)-2-methoxyethanamine (a related compound) in rat urine. They identified several metabolites and developed a detection method using gas chromatography/mass spectrometry (Sauer et al., 2008).
Neurochemical Studies
- Effect on Monoamine Neurotransmission : Nagai et al. (2007) investigated various psychoactive drugs, including tryptamine and phenethylamine derivatives, and their effects on monoamine neurotransmission in rat brain. This study provides insights into how certain chemical structures influence brain chemistry (Nagai et al., 2007).
Psychoactive Substances Research
- Pharmacological Profiles : Wallach et al. (2016) synthesized and characterized several N-alkyl-arylcyclohexylamines, examining their analytical properties and potential psychoactive effects. This research contributes to understanding new psychoactive substances and their impact (Wallach et al., 2016).
Antitumor Agents
- Exploring Antitumor Potential : De Sá et al. (2014) investigated the role of structural features in alkylphosphocholines, which are antitumor agents. They identified patterns in hemolytic activity related to structural components, providing insight into designing more effective and less toxic antitumor drugs (De Sá et al., 2014).
Mutagenic and Toxic Effects
- Investigating Mutagenic Activity : Perocco et al. (1985) studied the mutagenic and toxic effects of certain drugs, including 2,4-tetrahydrocyclohexylamine, on human lymphocytes. This research is significant for understanding the potential genetic and cellular impacts of these compounds (Perocco et al., 1985).
Developmental Toxicity
- Effects on Development : Guest and Varma (1991) investigated the developmental toxicity of methylamines, including trimethylamine, in mice. This study is relevant for understanding the potential reproductive and developmental impacts of these substances (Guest & Varma, 1991).
作用機序
Biochemical Pathways
The biochemical pathways influenced by N,4,4-Trimethylcyclohexanamine are currently unknown. The compound’s structure, which includes a six-membered ring and a secondary amine, suggests that it could potentially interact with various biochemical pathways . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
特性
IUPAC Name |
N,4,4-trimethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2)6-4-8(10-3)5-7-9/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKSRBEYWGUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338731 | |
| Record name | N,4,4-Trimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,4-Trimethylcyclohexanamine | |
CAS RN |
45815-91-6 | |
| Record name | N,4,4-Trimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

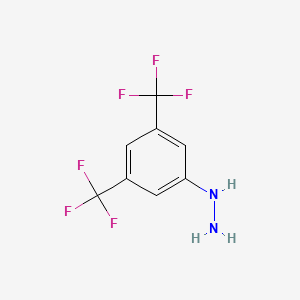

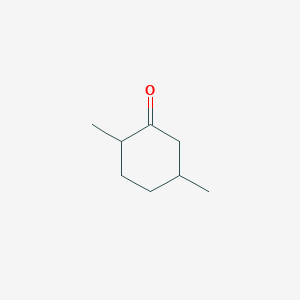

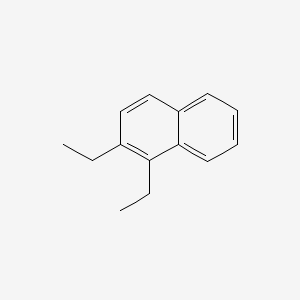

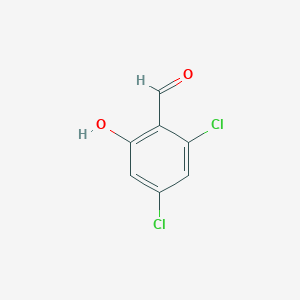

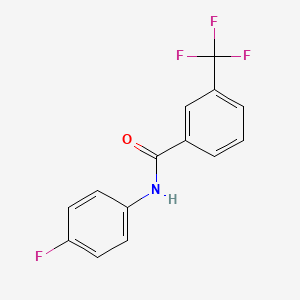

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)
